molecular formula C16H17NO3 B12991900 2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid

2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid

Cat. No.: B12991900
M. Wt: 271.31 g/mol
InChI Key: YIQNHUPBNFKCCD-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid is an organic compound that belongs to the class of amino acids It features a methoxyphenyl group and a p-tolyl group attached to the central amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and p-tolylacetic acid.

    Reaction Conditions: The reaction conditions may include the use of a suitable solvent (e.g., ethanol or methanol), a catalyst (e.g., palladium on carbon), and a base (e.g., sodium hydroxide).

    Reaction Steps: The reaction involves the coupling of 3-methoxyaniline with p-tolylacetic acid under reflux conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways Involved: Biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Methoxyphenyl)amino)-2-phenylacetic acid: Similar structure but lacks the p-tolyl group.

    2-((3-Methoxyphenyl)amino)-2-(m-tolyl)acetic acid: Similar structure with a different position of the tolyl group.

Uniqueness

2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid is unique due to the presence of both methoxyphenyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(3-methoxyanilino)-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C16H17NO3/c1-11-6-8-12(9-7-11)15(16(18)19)17-13-4-3-5-14(10-13)20-2/h3-10,15,17H,1-2H3,(H,18,19)

InChI Key

YIQNHUPBNFKCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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